molecular formula C10H8ClNO3 B11882769 Methyl 5-chloro-2-oxoindoline-7-carboxylate

Methyl 5-chloro-2-oxoindoline-7-carboxylate

Cat. No.: B11882769
M. Wt: 225.63 g/mol
InChI Key: NDFDSSJKUFAZCD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and a carboxylate group at the 7-position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-oxoindoline-7-carboxylate typically involves the reaction of 5-chloroindoline-2,3-dione with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 5-chloro-2-oxoindoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-oxoindoline-7-carboxylate
  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 5-fluoro-2-oxoindoline-7-carboxylate

Uniqueness

Methyl 5-chloro-2-oxoindoline-7-carboxylate is unique due to its specific chloro substituent at the 5-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 5-chloro-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)

InChI Key

NDFDSSJKUFAZCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2)Cl

Origin of Product

United States

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